molecular formula C12H24O2 B1524067 Butyl 2-propylpentanoate CAS No. 51860-92-5

Butyl 2-propylpentanoate

Cat. No.: B1524067
CAS No.: 51860-92-5
M. Wt: 200.32 g/mol
InChI Key: OPSGLOCTOBKQLG-UHFFFAOYSA-N
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Description

Butyl 2-propylpentanoate is an ester compound characterized by a butyl group esterified with a branched 2-propylpentanoic acid moiety. These analogs share functional similarities (ester groups, solvent properties) but differ in molecular complexity, applications, and physicochemical behavior.

Properties

IUPAC Name

butyl 2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-4-7-10-14-12(13)11(8-5-2)9-6-3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSGLOCTOBKQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709458
Record name Butyl 2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51860-92-5
Record name Butyl 2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Butyl 2-propylpentanoate serves as a valuable intermediate in various organic synthesis processes. Its unique structure allows it to participate in several chemical reactions, including hydrolysis, reduction, and oxidation.
  • Reagent in Chemical Reactions : It can be utilized as a reagent for synthesizing other chemical compounds due to its reactivity profile.

Biology

  • Biological Studies : The compound is employed in biological research to investigate the effects of esters on biological systems. It can act as a potential biomarker in various studies.
  • Mechanism of Action : In biological contexts, this compound may undergo hydrolysis to release active pharmaceutical ingredients, influencing cellular processes.

Medicine

  • Therapeutic Properties : Research indicates that this compound may have therapeutic applications, particularly in drug delivery systems. Its ability to modulate biological pathways suggests potential uses in treating conditions like epilepsy and neurodegenerative diseases.
  • Pharmacological Effects :
    • Anti-inflammatory Properties : Studies have shown that this compound can reduce pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.
    • Neuroprotective Effects : It has demonstrated protective effects against oxidative stress-induced neuronal injury, suggesting its potential role in neuroprotection.
    • Anticancer Activity : Preliminary studies indicate that this compound can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

Industry

  • Flavors and Fragrances : Due to its pleasant aroma, this compound is utilized in the flavor and fragrance industry. Its unique chemical properties make it suitable for various formulations.

Case Study 1: Anti-inflammatory Mechanisms

A recent study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. The results indicated a dose-dependent response, highlighting its potential for treating inflammatory conditions.

Case Study 2: Neuroprotective Study

In a model of oxidative stress-induced neuronal injury, this compound enhanced cell viability and reduced markers of oxidative damage. This suggests its potential use as a therapeutic agent in neurodegenerative diseases.

Case Study 3: Anticancer Activity

Research evaluating the effects of this compound on various cancer cell lines found that it inhibited cell growth by inducing apoptosis through caspase pathway activation. These findings underscore its potential application in cancer therapy.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

ApplicationEffectStudy Reference
Anti-inflammatoryReduced pro-inflammatory cytokines
NeuroprotectiveEnhanced cell viability
AnticancerInduced apoptosis in cancer cells

Mechanism of Action

The mechanism by which Butyl 2-propylpentanoate exerts its effects depends on its specific application. For example, in the context of drug delivery, the ester may undergo hydrolysis in the body to release active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butyl Acetate (C₆H₁₂O₂)

Butyl acetate is a simple ester widely used as a solvent. Key properties include:

  • Molecular weight : 116.16 g/mol
  • Boiling point : 126°C
  • Density : 0.8825 g/cm³ @ 20°C
  • Applications : Paints, coatings, adhesives, and pharmaceuticals due to its rapid evaporation rate and compatibility with resins .

Butylcarbitol Acetate (C₁₀H₂₀O₄)

Butylcarbitol acetate is a higher molecular weight ester with enhanced solvency and slower evaporation:

  • Molecular weight : 204.3 g/mol
  • Boiling point : 246.7°C
  • Density : 0.979 g/cm³ @ 20°C
  • Applications : High-performance coatings, inks, and industrial cleaners, where prolonged solvent activity is required .

Hypothetical Properties of Butyl 2-Propylpentanoate

Based on its branched structure, this compound would likely exhibit:

  • Higher molecular weight than butyl acetate (due to the 2-propylpentanoate group).
  • Intermediate boiling point (estimated 150–200°C), balancing volatility and solvency.
  • Potential applications: Specialty coatings, plasticizers, or flavor/fragrance formulations, depending on its polarity and stability.

Comparative Data Table

Property Butyl Acetate Butylcarbitol Acetate This compound (Hypothetical)
Molecular Formula C₆H₁₂O₂ C₁₀H₂₀O₄ C₁₂H₂₄O₂
Molecular Weight (g/mol) 116.16 204.3 ~200–220
Boiling Point (°C) 126 246.7 150–200 (estimated)
Density (g/cm³) 0.8825 @ 20°C 0.979 @ 20°C ~0.89–0.92 (estimated)
Primary Applications Paints, adhesives Industrial coatings, inks Specialty solvents, plasticizers

Key Differences and Industrial Relevance

Volatility : Butyl acetate’s low boiling point makes it ideal for fast-drying applications, whereas butylcarbitol acetate’s high boiling point suits slow-evaporating processes .

Solvency Power: The branched structure of this compound could enhance solubility for nonpolar substrates compared to linear esters.

Environmental Impact: Higher molecular weight esters like butylcarbitol acetate generally exhibit lower volatility and reduced VOC emissions, a trend likely applicable to this compound .

Biological Activity

Butyl 2-propylpentanoate, a compound with the molecular formula C12H24O2C_{12}H_{24}O_2 and a CAS number of 54162984, is a fatty acid ester that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an ester formed from butanol and 2-propylpentanoic acid. Its structure can be represented as follows:

Butyl 2 propylpentanoateC12H24O2\text{Butyl 2 propylpentanoate}\rightarrow \text{C}_{12}\text{H}_{24}\text{O}_{2}

This compound is part of a broader class of fatty acid esters known for various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential roles in influencing cellular processes. The following subsections summarize key findings related to its biological effects.

Pharmacological Effects

  • Anti-inflammatory Properties :
    • Some studies suggest that this compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. This may be particularly relevant in conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Effects :
    • Research indicates that this compound may offer neuroprotective benefits, potentially through mechanisms involving oxidative stress reduction and modulation of neurotransmitter systems. These effects are crucial for conditions like epilepsy and neurodegenerative diseases.
  • Anticancer Activity :
    • Preliminary studies have shown that this compound can inhibit cancer cell proliferation in vitro. The compound appears to induce apoptosis in certain cancer cell lines, suggesting a mechanism that warrants further investigation.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activities of this compound:

  • Study on Anti-inflammatory Mechanisms : A recent study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. The results indicated a dose-dependent response, with higher concentrations leading to more substantial reductions in inflammation markers .
  • Neuroprotective Study : In a model of oxidative stress-induced neuronal injury, this compound was shown to enhance cell viability and reduce markers of oxidative damage. This suggests its potential use as a therapeutic agent in neurodegenerative diseases .
  • Anticancer Activity : A study evaluating the effects of this compound on various cancer cell lines found that it inhibited cell growth by inducing apoptosis through the activation of caspase pathways. The findings highlight its potential application in cancer therapy .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological Activity Effect Observed Study Reference
Anti-inflammatoryReduction in cytokines
NeuroprotectiveIncreased cell viability
AnticancerInduction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.